molecular formula C20H25N10O22P5 B14882986 P1,P5-Di(adenosine-5') pentaphosphate, periodate oxidized

P1,P5-Di(adenosine-5') pentaphosphate, periodate oxidized

Cat. No.: B14882986
M. Wt: 912.3 g/mol
InChI Key: HLEGICBKOTYWLZ-UHFFFAOYSA-N
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Description

P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt: is a diadenosine polyphosphate compound. It is known for its unique structure, which consists of two adenosine molecules linked by a chain of five phosphate groups. This compound is often used in biochemical research due to its ability to interact with various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-Di(adenosine-5’) pentaphosphate involves a two-step process. Initially, adenosine 5’-tetraphosphate is formed from adenosine triphosphate (ATP) and trimetaphosphate. This intermediate is then converted to P1,P5-Di(adenosine-5’) pentaphosphate. The synthesis requires a pH range of 7.5 to 8.5 and is modulated by metal ions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: P1,P5-Di(adenosine-5’) pentaphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. The periodate oxidation is a notable reaction, which modifies the compound to its periodate oxidized form .

Common Reagents and Conditions:

    Oxidation: Periodate is commonly used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, periodate oxidation results in the formation of P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt .

Mechanism of Action

P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt exerts its effects by interacting with various enzymes and receptors. In the nervous system, it acts through purinergic receptors, influencing a range of biological activities. It also activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro. The compound is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells .

Comparison with Similar Compounds

  • P1,P4-Di(adenosine-5’) tetraphosphate ammonium salt
  • P1,P5-Di(adenosine-5’) pentaphosphate trilithium salt
  • P1,P5-Di(adenosine-5’) pentaphosphate ammonium salt

Comparison: P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt is unique due to its periodate oxidation, which imparts distinct chemical properties and reactivity. Compared to other diadenosine polyphosphates, this compound has specific applications in studies involving oxidation reactions and enzyme interactions .

Properties

Molecular Formula

C20H25N10O22P5

Molecular Weight

912.3 g/mol

IUPAC Name

bis[[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H25N10O22P5/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)

InChI Key

HLEGICBKOTYWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N

Origin of Product

United States

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